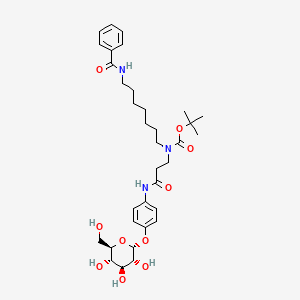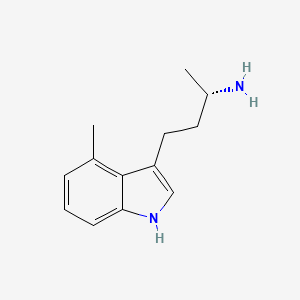
(2S)-4-(4-Methyl-1H-indol-3-yl)butan-2-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2S)-4-(4-Methyl-1H-indol-3-yl)butan-2-amine is a chiral compound that belongs to the class of indole derivatives. This compound is characterized by the presence of an indole ring substituted with a methyl group at the 4-position and an amine group at the 2-position of the butane chain. It is of significant interest in various fields of scientific research due to its unique structural features and potential biological activities.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (2S)-4-(4-Methyl-1H-indol-3-yl)butan-2-amine typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 4-methylindole.
Alkylation: The 4-methylindole undergoes alkylation with a suitable butane derivative to introduce the butane chain.
Chiral Resolution: The resulting product is subjected to chiral resolution to obtain the (2S)-enantiomer.
Industrial Production Methods: In industrial settings, the production of this compound may involve:
Large-Scale Alkylation: Utilizing large-scale reactors for the alkylation step to ensure high yield and purity.
Automated Chiral Resolution: Employing automated systems for chiral resolution to efficiently separate the desired enantiomer.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically at the indole ring or the amine group.
Reduction: Reduction reactions may target the indole ring or the butane chain.
Substitution: Substitution reactions can occur at the methyl group or the amine group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or alkylating agents.
Major Products:
Oxidation Products: Oxidation may yield compounds with hydroxyl or carbonyl groups.
Reduction Products: Reduction can produce compounds with reduced indole rings or amine groups.
Substitution Products: Substitution reactions result in derivatives with different functional groups replacing the original ones.
科学研究应用
(2S)-4-(4-Methyl-1H-indol-3-yl)butan-2-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: It is utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of (2S)-4-(4-Methyl-1H-indol-3-yl)butan-2-amine involves its interaction with specific molecular targets:
Molecular Targets: The compound may bind to receptors or enzymes, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, including neurotransmitter signaling and metabolic processes.
相似化合物的比较
(2S)-4-(4-Methyl-1H-indol-3-yl)butan-2-amine vs. (2R)-4-(4-Methyl-1H-indol-3-yl)butan-2-amine: The (2S)-enantiomer may exhibit different biological activities compared to the (2R)-enantiomer.
This compound vs. 4-(4-Methyl-1H-indol-3-yl)butan-2-amine: The presence of the chiral center in the (2S)-enantiomer can lead to unique interactions with biological targets.
Uniqueness: The unique structural features of this compound, particularly its chiral center and indole ring, contribute to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
属性
分子式 |
C13H18N2 |
|---|---|
分子量 |
202.30 g/mol |
IUPAC 名称 |
(2S)-4-(4-methyl-1H-indol-3-yl)butan-2-amine |
InChI |
InChI=1S/C13H18N2/c1-9-4-3-5-12-13(9)11(8-15-12)7-6-10(2)14/h3-5,8,10,15H,6-7,14H2,1-2H3/t10-/m0/s1 |
InChI 键 |
COHFDVMBGGWFFR-JTQLQIEISA-N |
手性 SMILES |
CC1=C2C(=CC=C1)NC=C2CC[C@H](C)N |
规范 SMILES |
CC1=C2C(=CC=C1)NC=C2CCC(C)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



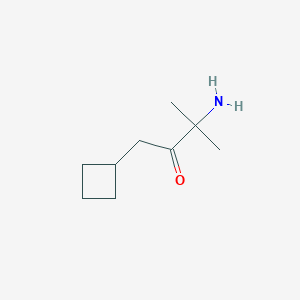
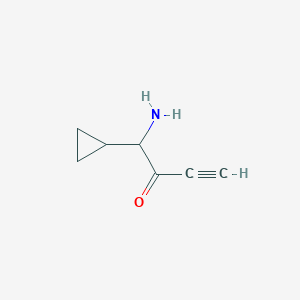


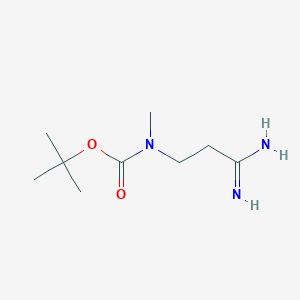
![2-Amino-6,7-dihydroindeno[5,6-d]imidazol-5(3H)-one](/img/structure/B13170246.png)
![tert-butyl N-[1-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinolin-5-yl]carbamate](/img/structure/B13170247.png)
![1-[2-(Dimethylamino)ethyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13170250.png)
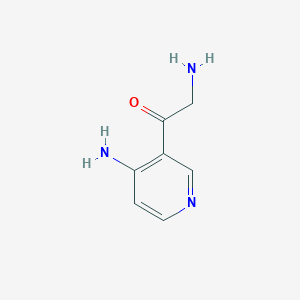

![3-[(1-methyl-1H-imidazol-2-yl)sulfanyl]propanoic acid hydrochloride](/img/structure/B13170297.png)
![N-Ethyl-N-methyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-amine](/img/structure/B13170299.png)
